molecular formula C25H22D4ClN7O3 B1574263 Dabigatran D4 hydrochloride

Dabigatran D4 hydrochloride

Numéro de catalogue B1574263
Poids moléculaire: 512
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dabigatran D4 hydrochloride is deuterium labeled Dabigatran, which is a reversible and selective, direct thrombin inhibitor (DTI) with Ki value of 4.5 nM.

Applications De Recherche Scientifique

In-vitro and Ex-vivo Anticoagulant Activity

Dabigatran D4 hydrochloride, as a direct thrombin inhibitor, shows potent anticoagulant effects. It effectively inhibits human thrombin and thrombin-induced platelet aggregation. It also impacts thrombin generation in platelet-poor plasma and exhibits anticoagulant effects across various species both in vitro and ex vivo. This was demonstrated through enzyme inhibition, surface plasmon resonance studies, and clotting assays (Wienen et al., 2007).

Antidote for Dabigatran

Research has been conducted on the development of an antidote for dabigatran. A study shows that an antidote (aDabi-Fab) was able to rapidly reverse the anticoagulant activity of dabigatran in a rat model. This could be crucial in emergency procedures or in case of overdose (Schiele et al., 2013).

Effective Elimination by Haemodialysis

Haemodialysis has been found to be an effective method to eliminate dabigatran from the bloodstream. This is particularly relevant in emergency situations where rapid reversal of its anticoagulant effects is necessary (Khadzhynov et al., 2013).

Influence of Renal Impairment on Pharmacokinetics and Pharmacodynamics

Renal impairment significantly influences the pharmacokinetics and pharmacodynamics of dabigatran. This suggests that dose adjustment might be necessary for patients with varying degrees of renal dysfunction (Stangier et al., 2010).

Population Pharmacokinetic Analysis

A study on patients with non-valvular atrial fibrillation showed that factors like creatinine clearance, age, sex, and heart failure affect the apparent clearance of dabigatran. This highlights the need for personalized dosing strategies (Liesenfeld et al., 2011).

Pharmacogenetics Influence on Pharmacokinetics and Safety

Pharmacogenetic factors, such as polymorphisms in specific genes, along with demographic characteristics and concurrent medications, influence the pharmacokinetics and safety profile of dabigatran (Zubiaur et al., 2020).

Dabigatran in Platelet Aggregation and Anticoagulation

Dabigatran's role in platelet aggregation and its influence on coagulation assays, including its reversibility, have been a focus of research. This involves understanding its interactions with glycoprotein receptors on platelets and its effect on thrombin time and ecarin clotting time (Trabold et al., 2019).

Thrombelastography in Dabigatran Monitoring

Thrombelastography has been studied as a potential tool for monitoring dabigatran therapy, especially in emergency settings. It correlates well with established plasma-based tests and could provide rapid assessment of dabigatran's anticoagulant effect (Sølbeck et al., 2016).

Patient Adherence and Outcomes

Research on patient adherence to dabigatran therapy has been pivotal in understanding its long-term effectiveness and safety. Non-adherence has been associated with increased adverse outcomes, emphasizing the need for optimizing adherence (Shore et al., 2014).

Plasma Concentrations and Stroke Risk

The relationship between dabigatran plasma concentrations, patient characteristics, and the risk of ischemic stroke and major bleeding has been a significant area of study. This research is critical for dose tailoring and optimizing therapeutic outcomes (Reilly et al., 2014).

Dabigatran Dose Adjustment Guided by Thrombin Time

A proposal for dose adjustment of dabigatran in atrial fibrillation patients guided by thrombin time has been studied. This aims at achieving optimal therapeutic ranges, thereby reducing the risk of adverse events (Chin et al., 2014).

Propriétés

Formule moléculaire

C25H22D4ClN7O3

Poids moléculaire

512

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.